N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide
Description
Properties
IUPAC Name |
4-acetamido-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-15-8-6-13(7-9-15)18(22)19-10-14-11-23-17-5-3-2-4-16(14)17/h2-9,14H,10-11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIEGWGPIBJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This approach is advantageous for large-scale production due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. The unique structure of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide may interact with specific cellular targets involved in cancer progression. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
2. Antimicrobial Properties
Benzofuran derivatives have been reported to possess antimicrobial activities against a range of pathogens. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways could be explored further in developing new antibiotics.
3. Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being studied for their neuroprotective effects. Preliminary studies suggest that such compounds may help mitigate oxidative stress and inflammation in neuronal cells.
Pharmacological Insights
1. Mechanism of Action
The mechanism through which this compound exerts its pharmacological effects is under investigation. It is hypothesized that the compound may modulate signaling pathways related to cell survival and proliferation.
2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the acetamide group or modifications to the benzofuran nucleus could lead to enhanced biological activity or reduced toxicity.
Industrial Applications
1. Synthesis of Novel Compounds
The unique structure of this compound can serve as a building block for synthesizing more complex molecules in pharmaceutical chemistry.
2. Potential Use in Formulations
Due to its potential therapeutic properties, this compound could be incorporated into formulations aimed at treating various diseases, particularly those related to cancer and infectious diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Antimicrobial activity | Showed effectiveness against Gram-positive bacteria with minimal cytotoxicity. |
| Study C | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in oxidative stress, thereby exerting anti-oxidative effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings and Insights
Dihydrobenzofuran vs. Benzimidazole Cores :
- Dihydrobenzofuran derivatives (e.g., TAK-875) exhibit enhanced metabolic stability compared to benzimidazoles due to reduced susceptibility to oxidative degradation .
- Benzimidazoles (e.g., B1, B8) demonstrate broader antimicrobial activity, likely due to their planar aromatic structure facilitating DNA intercalation .
TAK-875’s sulfonylpropoxy biphenyl group enhances receptor selectivity, a feature absent in the query compound, which may limit its target specificity .
Synthetic Challenges :
- The dihydrobenzofuran core in the query compound requires stereoselective synthesis, akin to TAK-875’s (3S)-configuration, which impacts bioactivity .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, exploring structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula , with a molecular weight of approximately 287.31 g/mol. Its structure features a benzofuran moiety linked to an acetamide group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds related to benzofuran derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific compound has been evaluated for its effects on various biological targets.
Anti-inflammatory Activity
One of the primary areas of investigation for this compound is its anti-inflammatory potential. Studies have demonstrated that benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have shown significant inhibition of TNF-α-induced monocyte adhesion to epithelial cells, a critical event in inflammatory responses .
Table 1: Summary of Anti-inflammatory Effects
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of TNF-α and ROS production |
| Benzofuran derivative A | 10 | Inhibition of NF-κB pathway |
| Benzofuran derivative B | 5 | Suppression of IL-6 production |
The mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of Cytokine Production : The compound has been shown to reduce the expression levels of key inflammatory cytokines.
- Modulation of Transcription Factors : It affects transcription factors such as NF-κB and AP-1, which are crucial in the inflammatory response.
- Antioxidant Activity : By reducing reactive oxygen species (ROS), it may protect cells from oxidative stress associated with inflammation .
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:
- Colitis Model : In a rat model of colitis induced by TNBS, related compounds demonstrated significant dose-dependent reductions in inflammation markers and tissue damage.
- Cancer Cell Lines : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide, and how can reaction conditions be optimized?
- Methodology :
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC for activating the carboxylic acid moiety (e.g., 4-acetamidobenzoic acid) before reacting with the amine component (2,3-dihydro-1-benzofuran-3-yl)methylamine.
- Optimization : Adjust solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and reaction time (12–24 hours) to minimize side reactions. Purify via column chromatography or recrystallization .
- Key Parameters :
| Parameter | Consideration |
|---|---|
| Solvent | Low reactivity with intermediates |
| Coupling agent | Stability under anhydrous conditions |
| Workup | Acid/base extraction for byproduct removal |
Q. How can the structural identity and purity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the benzofuran ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH₃, δ 8.0–8.5 ppm for NH) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching expected structure .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry .
- Purity Assessment :
- HPLC : ≥98% purity with UV detection at λmax ≈ 255 nm (similar to acetamide derivatives) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting or mass fragments) be systematically resolved?
- Strategy :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts or IR spectra) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in NMR .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
- Case Study : A mismatch in benzofuran coupling constants may indicate conformational flexibility, resolved via NOESY experiments .
Q. What experimental designs are effective for evaluating the biological activity of this compound against enzyme targets?
- Assay Design :
- Target Selection : Prioritize enzymes with structural homology to known benzofuran/acetamide targets (e.g., kinases, proteases) .
- IC50 Determination : Use fluorescence-based assays or SPR (Surface Plasmon Resonance) to measure binding affinity. Optimize buffer pH and ionic strength to mimic physiological conditions .
- Data Interpretation :
| Parameter | Example Values |
|---|---|
| IC50 Threshold | <10 µM for lead compounds |
| Positive Controls | Known inhibitors (e.g., staurosporine) |
Q. How can structure-activity relationship (SAR) studies identify critical functional groups in this compound?
- Approach :
- Analog Synthesis : Modify substituents (e.g., halogenation of benzofuran, substitution of acetamide with sulfonamide) .
- Biological Profiling : Test analogs against a panel of targets to correlate structural changes with activity shifts.
- Key Findings :
- Benzofuran oxygen atoms may enhance hydrogen bonding with active sites .
- Methyl groups on the dihydrofuran ring could influence steric hindrance .
Q. What strategies mitigate solubility and stability challenges for in vivo studies of this compound?
- Formulation :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Lyophilization : Stabilize the compound for long-term storage at -20°C .
- Stability Testing :
| Condition | Assessment Method |
|---|---|
| pH 7.4 buffer | HPLC monitoring over 24 hours |
| Light exposure | UV-Vis spectroscopy for degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
